![molecular formula C17H15N3O3S B2410121 N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide CAS No. 1798637-34-9](/img/structure/B2410121.png)
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide
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Overview
Description
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a 1,2,4-oxadiazole ring, a thiophene ring, and a methoxybenzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agents for the treatment of age-related diseases , antimicrobials , and Sirtuin 2 inhibitors .
Mode of Action
1,2,4-oxadiazoles, which are part of the compound’s structure, are known to interact with their targets through hydrogen bonding . This is due to the electronegativities of nitrogen and oxygen in the oxadiazole ring, where nitrogen has been a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
For instance, they have been involved in pathways related to cancer therapy when acting as inhibitors of human carbonic anhydrase .
Result of Action
Based on the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may have potential anti-cancer, anti-aging, antimicrobial effects, among others .
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Cellular Effects
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the 1,2,4-oxadiazole core is frequently encountered in active pharmaceutical ingredients and can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant changes in their effects over time in laboratory settings .
Dosage Effects in Animal Models
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant dosage-dependent effects in animal models .
Metabolic Pathways
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various enzymes or cofactors .
Transport and Distribution
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant interactions with various transporters or binding proteins .
Subcellular Localization
It is worth noting that some 1,2,4-oxadiazole derivatives have shown significant effects on their activity or function depending on their subcellular localization .
Preparation Methods
The synthesis of N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring. The thiophene and methoxybenzamide moieties are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide can be compared with other compounds containing the 1,2,4-oxadiazole ring, such as:
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties not found in other similar compounds.
Biological Activity
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative, antibacterial, and antioxidative effects.
Chemical Structure and Properties
The compound features a complex structure with a methoxybenzamide moiety linked to a thiophene and an oxadiazole ring, which are known for their diverse biological activities.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₅H₁₅N₃O₂S |
Molecular Weight | 299.36 g/mol |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds similar to this compound against various cancer cell lines. For instance, derivatives of oxadiazole have shown IC50 values ranging from 1.2 to 5.3 µM against MCF-7 cells, indicating strong potential for further development as anticancer agents .
Case Study:
In a comparative study of several oxadiazole derivatives, it was found that compounds with specific substituents on the benzamide core exhibited significant antiproliferative activity. The most effective derivatives were noted to inhibit cell proliferation through mechanisms involving oxidative stress modulation and apoptosis induction .
Antibacterial Activity
The antibacterial properties of related compounds have also been documented. For example, certain benzimidazole carboxamides demonstrated strong activity against Gram-positive bacteria like Enterococcus faecalis, with MIC values as low as 8 µM . While specific data on the compound is limited, the structural similarities suggest potential antibacterial activity.
Antioxidative Activity
Antioxidative properties are critical in assessing the therapeutic potential of new compounds. Some studies have indicated that oxadiazole derivatives can significantly reduce oxidative stress markers in vitro. The antioxidative capacity is often correlated with their ability to scavenge reactive oxygen species (ROS), which is essential for preventing cellular damage .
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Inhibition: The oxadiazole ring may act as a hydrogen bond acceptor, facilitating binding to various enzymes or receptors.
- Cellular Uptake: The lipophilic nature of the compound may enhance its membrane permeability, allowing for greater intracellular concentrations.
- Oxidative Stress Modulation: By influencing ROS levels, the compound may indirectly affect cell survival pathways.
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNQKZIAFCSXGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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